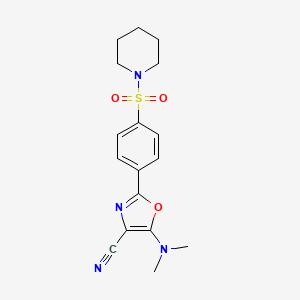
5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMAPSPO and is a member of the oxazole family of compounds.
作用機序
The mechanism of action of DMAPSPO is not fully understood. However, it has been suggested that DMAPSPO may act as an inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
DMAPSPO has been shown to have a number of biochemical and physiological effects. For example, DMAPSPO has been shown to induce apoptosis (programmed cell death) in cancer cells. DMAPSPO has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using DMAPSPO in lab experiments is that it is relatively easy to synthesize. Another advantage is that DMAPSPO is a fluorescent probe, which makes it useful for detecting ROS in cells. One limitation of using DMAPSPO in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for research involving DMAPSPO. One area of research could involve further investigation of the mechanism of action of DMAPSPO. Another area of research could involve the development of DMAPSPO derivatives with improved anti-cancer activity. Additionally, DMAPSPO could be studied for its potential applications in other areas of scientific research, such as the detection of other types of reactive species in cells.
合成法
The synthesis of DMAPSPO involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with dimethylformamide dimethyl acetal and 2-bromo-5-nitrophenylacetonitrile. The resulting product is then treated with sodium methoxide to yield DMAPSPO.
科学的研究の応用
DMAPSPO has been studied for its potential applications in scientific research. One area of research involves the use of DMAPSPO as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. Another area of research involves the use of DMAPSPO as a potential anti-cancer agent.
特性
IUPAC Name |
5-(dimethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-20(2)17-15(12-18)19-16(24-17)13-6-8-14(9-7-13)25(22,23)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGKZSLBNFPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

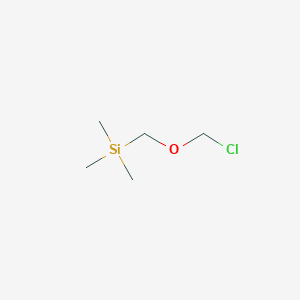
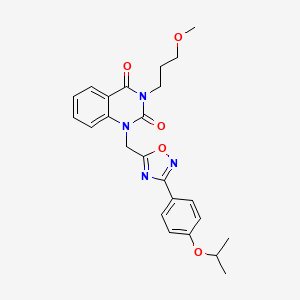

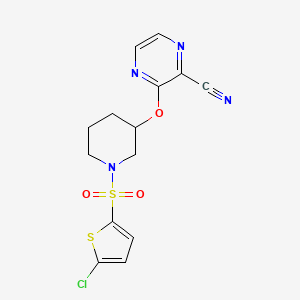
![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)



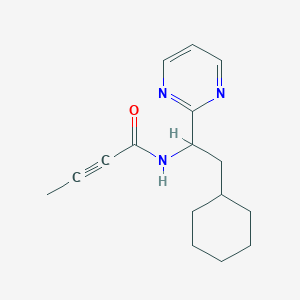
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)